N,N-Diisobutylethylenediamine
Overview
Description
N,N-Diisobutylethylenediamine is an organic compound with the molecular formula C10H24N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isobutyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diisobutylethylenediamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with isobutyraldehyde in the presence of phosphorous acid. The reaction is typically carried out at a temperature range of 100-120°C for about 3 hours. After the reaction, the mixture is cooled, and water and base are added. The product is then extracted with chloroform and distilled to obtain this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure autoclaves and specific catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diisobutylethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the isobutyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which N,N-Diisobutylethylenediamine exerts its effects involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
- N,N-Diethylethylenediamine
- N,N-Dimethylethylenediamine
- N,N-Diisopropylethylenediamine
Comparison: N,N-Diisobutylethylenediamine is unique due to its specific isobutyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N',N'-bis(2-methylpropyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,5-8,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMAAPZOAUTRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCN)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505273 | |
Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14156-98-0 | |
Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of N,N-Diisobutylethylenediamine affect the reactivity of copper(II) complexes with nitric oxide?
A1: The research demonstrates that this compound acts as a bidentate ligand, forming a complex with copper(II) ions. [] This complexation significantly influences the reactivity of the copper(II) center with nitric oxide. Upon exposure to nitric oxide, the copper(II)-N,N-Diisobutylethylenediamine complex forms a transient [Cu(II)-NO] intermediate. This intermediate is unstable and undergoes reduction of the copper center from Cu(II) to Cu(I), accompanied by nitrosation of the this compound ligand. Interestingly, the bulky isobutyl substituents on the nitrogen atoms of the ligand influence the nitrosation pattern, leading to a mixture of mono- and di-nitrosated products. []
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